An In-Depth Technical Guide to the Structure of 2-Chloro-6-O-methyl-inosine
An In-Depth Technical Guide to the Structure of 2-Chloro-6-O-methyl-inosine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 2-Chloro-6-O-methyl-inosine, a purine nucleoside analogue. As a modified inosine derivative, this compound holds potential for investigation in various therapeutic areas, particularly as an antimetabolite in antiviral and anticancer research. This document delineates its molecular architecture, explores a representative synthetic pathway with detailed experimental considerations, and discusses its putative biological roles based on the activities of structurally related compounds. Spectroscopic characteristics for structural elucidation are also detailed to provide a complete profile of this molecule for research and development purposes.
Introduction: The Significance of Modified Nucleosides
Nucleoside analogues represent a cornerstone of modern pharmacology, with profound impacts on the treatment of viral infections and cancer. By mimicking endogenous nucleosides, these synthetic compounds can competitively inhibit key enzymes involved in nucleic acid synthesis or be incorporated into DNA or RNA, leading to chain termination or dysfunctional genetic material. The therapeutic efficacy of these agents is often dictated by subtle structural modifications to the purine or pyrimidine base or the ribose sugar moiety. 2-Chloro-6-O-methyl-inosine is one such modified nucleoside, featuring key substitutions on the purine ring that are anticipated to modulate its biological activity and metabolic stability. This guide aims to provide a detailed structural and chemical foundation for researchers interested in exploring the potential of this and related compounds.
Molecular Structure and Nomenclature
2-Chloro-6-O-methyl-inosine is a synthetic purine ribonucleoside. Its structure is fundamentally composed of a purine bicyclic system linked to a ribofuranose sugar via a β-N9-glycosidic bond.
Core Components
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Purine Core: The purine base is a derivative of inosine, which is characterized by a hydroxyl group at the 6-position of the purine ring. In 2-Chloro-6-O-methyl-inosine, this purine core is modified with two key substituents:
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A chloro group (-Cl) at the C2 position.
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A methoxy group (-OCH3) at the C6 position, replacing the hydroxyl group of inosine.
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Ribose Moiety: A five-membered ribofuranose ring is attached to the N9 position of the purine base. The stereochemistry of this linkage is β, which is consistent with naturally occurring nucleosides. The ribose sugar contains hydroxyl groups at the 2', 3', and 5' positions, which are crucial for its solubility and potential for further chemical modification, such as phosphorylation within a biological system.
Systematic Nomenclature and Identifiers
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IUPAC Name: (2R,3R,4S,5R)-2-(2-Chloro-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
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Common Synonyms: 2-Chloro-6-methoxypurine riboside, 2-chloro-6-methoxy-9-(β-D-ribofuranosyl)purine
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CAS Number: 15465-92-6
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Molecular Formula: C₁₁H₁₃ClN₄O₅[1]
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Molecular Weight: 316.70 g/mol [1]
Structural Diagram
Caption: 2D structure of 2-Chloro-6-O-methyl-inosine.
Synthesis of 2-Chloro-6-O-methyl-inosine
The synthesis of 2-Chloro-6-O-methyl-inosine typically proceeds through a two-step chemical pathway starting from the readily available 2,6-dichloropurine. This approach leverages the differential reactivity of the C2 and C6 positions of the purine ring.
Synthetic Strategy Overview
The overall synthetic workflow can be summarized as follows:
Caption: General synthetic workflow for 2-Chloro-6-O-methyl-inosine.
Experimental Protocol
Step 1: Selective Methoxylation of 2,6-Dichloropurine
The C6 position of the 2,6-dichloropurine ring is more susceptible to nucleophilic attack than the C2 position. This inherent reactivity allows for the selective substitution of the chlorine atom at the C6 position.
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Reagents and Conditions:
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2,6-Dichloropurine
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Sodium methoxide (NaOMe) in methanol (MeOH)
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Reaction is typically carried out at room temperature or with gentle heating.
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Mechanism: The methoxide ion acts as a nucleophile, attacking the electron-deficient C6 carbon of the purine ring and displacing the chloride ion.
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Work-up and Purification: The reaction mixture is neutralized, and the solvent is removed under reduced pressure. The resulting solid, 2-chloro-6-methoxypurine, can be purified by recrystallization.
Step 2: Glycosylation of 2-Chloro-6-methoxypurine
The second step involves the coupling of the 2-chloro-6-methoxypurine base with a protected ribose derivative. Protecting groups on the ribose hydroxyls are essential to prevent unwanted side reactions.
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Reagents and Conditions:
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2-Chloro-6-methoxypurine
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1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (or other suitably protected ribose)
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A Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)
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Anhydrous solvent (e.g., acetonitrile)
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Mechanism: The Vorbrüggen glycosylation is a common method. The purine base, often after silylation to enhance its nucleophilicity, attacks the anomeric carbon of the protected ribose, leading to the formation of the N-glycosidic bond.
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Work-up and Purification: The reaction is quenched, and the crude product is purified by column chromatography on silica gel to isolate the protected nucleoside.
Step 3: Deprotection
The final step is the removal of the protecting groups from the ribose moiety to yield the target compound.
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Reagents and Conditions:
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Protected 2-Chloro-6-O-methyl-inosine
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Methanolic ammonia or sodium methoxide in methanol
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Mechanism: The ester protecting groups (e.g., benzoyl) are cleaved under basic conditions.
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Work-up and Purification: The reaction mixture is neutralized, and the solvent is evaporated. The final product, 2-Chloro-6-O-methyl-inosine, is typically purified by recrystallization or chromatography.
Potential Biological Activity and Applications
While specific biological data for 2-Chloro-6-O-methyl-inosine is not extensively documented in publicly available literature, its structural features suggest it is a nucleoside antimetabolite/analog[1][2]. The activity of related purine nucleosides provides a strong rationale for its investigation in several therapeutic areas.
Antiviral Potential
Many purine nucleoside analogues exhibit potent antiviral activity. For instance, 6-chloropurine arabinoside has shown activity against varicella-zoster virus (VZV) and herpes simplex virus (HSV)[3]. The presence of the 6-chloro moiety in other nucleosides has been associated with anti-SARS-CoV activity[4]. The modifications at the C2 and C6 positions of 2-Chloro-6-O-methyl-inosine may confer favorable properties such as increased metabolic stability or altered substrate specificity for viral polymerases or nucleoside kinases, making it a candidate for antiviral screening.
Anticancer Potential
Purine analogues are a well-established class of anticancer agents. They can disrupt DNA and RNA synthesis and induce apoptosis in cancer cells. For example, 2-amino-6-chloro-9-(2-β-C-methyl-β-D-ribofuranosyl)-9H-purine is a purine nucleoside analogue with broad antitumor activity[5]. The structural similarity of 2-Chloro-6-O-methyl-inosine to these compounds suggests its potential as an antiproliferative agent. It may act by inhibiting enzymes involved in purine metabolism or by being incorporated into the nucleic acids of cancer cells.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the purine and ribose protons.
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Purine Protons: A singlet for the H8 proton.
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Ribose Protons: The anomeric proton (H1') will appear as a doublet. The other ribose protons (H2', H3', H4', and the two H5' protons) will exhibit more complex splitting patterns due to coupling with neighboring protons.
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Methoxy Protons: A singlet corresponding to the three protons of the methoxy group.
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Hydroxyl Protons: Broad signals for the 2', 3', and 5' hydroxyl groups, which may exchange with D₂O.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
| Carbon Atom | Expected Chemical Shift (ppm) |
| C2 | ~153-155 |
| C4 | ~150-152 |
| C5 | ~120-122 |
| C6 | ~160-162 |
| C8 | ~140-142 |
| C1' | ~88-90 |
| C2' | ~73-75 |
| C3' | ~70-72 |
| C4' | ~85-87 |
| C5' | ~61-63 |
| -OCH₃ | ~54-56 |
Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-6-O-methyl-inosine.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak: In an ESI-MS spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 317.07, and the sodium adduct [M+Na]⁺ at m/z 339.05. The isotopic pattern of the molecular ion peak will show a characteristic M+2 peak with approximately one-third the intensity of the M peak, confirming the presence of a single chlorine atom.
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Fragmentation: Fragmentation would likely involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the 2-chloro-6-methoxypurine base.
Conclusion and Future Directions
2-Chloro-6-O-methyl-inosine is a synthetically accessible purine nucleoside analogue with a structure that suggests potential as a biologically active agent. This guide has provided a detailed examination of its chemical structure, a plausible synthetic route, and an overview of its potential applications based on the activities of related compounds. Further research is warranted to fully elucidate its biological profile, including its efficacy as an antiviral or anticancer agent and its mechanism of action. The detailed experimental protocols and spectroscopic information provided herein should serve as a valuable resource for scientists embarking on the study of this and other novel nucleoside analogues.
References
- Berzina, M., et al. (2022). Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A 1 adenosine receptor agonists. Bioorganic Chemistry, 126, 105878.
- Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470-2473.
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National Center for Biotechnology Information. (n.d.). 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine. PubChem Compound Summary for CID 14284094. Retrieved from [Link]
- Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry, 3(4), 1-10.
- Verma, S., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2985.
- Zelli, R., Zeinyeh, W., & Décout, J.-L. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry, 74(1), e57.
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PubMed. (2007). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2-chloro-6-methoxypurine (3). Retrieved from [Link]
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PubMed. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Retrieved from [Link]
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MDPI. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Retrieved from [Link]
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